molecular formula C24H31NO3 B12008662 ethyl (2E)-2-cyano-2-[(8R,9S,10R,13S,14S)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ylidene]acetate

ethyl (2E)-2-cyano-2-[(8R,9S,10R,13S,14S)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ylidene]acetate

Cat. No.: B12008662
M. Wt: 381.5 g/mol
InChI Key: ABBSCUUCHMYNOQ-FSRJHIKZSA-N
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Description

Ethyl (2E)-2-cyano-2-[(8R,9S,10R,13S,14S)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ylidene]acetate is a complex organic compound with a unique structure It is characterized by a cyclopenta[a]phenanthrene core, which is a fused ring system, and contains multiple stereocenters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2E)-2-cyano-2-[(8R,9S,10R,13S,14S)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ylidene]acetate typically involves multiple steps. One common approach is to start with a steroidal precursor, which undergoes a series of functional group transformations. Key steps may include:

    Oxidation: Introduction of a keto group at the desired position.

    Alkylation: Addition of ethyl groups to the core structure.

    Cyanation: Introduction of the cyano group through nucleophilic substitution.

    Esterification: Formation of the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and high-purity reagents to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-cyano-2-[(8R,9S,10R,13S,14S)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ylidene]acetate can undergo various types of chemical reactions, including:

    Oxidation: Conversion of the keto group to a carboxylic acid.

    Reduction: Reduction of the cyano group to an amine.

    Substitution: Replacement of the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.

    Substitution: Use of nucleophiles such as amines or alcohols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Ethyl (2E)-2-cyano-2-[(8R,9S,10R,13S,14S)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ylidene]acetate has several scientific research applications:

    Medicinal Chemistry: Potential use as a precursor for the synthesis of steroidal drugs.

    Synthetic Organic Chemistry: Utilized in the development of complex organic molecules.

    Biological Studies: Investigated for its biological activity and potential therapeutic effects.

    Industrial Applications: Used in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (2E)-2-cyano-2-[(8R,9S,10R,13S,14S)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ylidene]acetate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biochemical pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Ethyl (2E)-2-cyano-2-[(8R,9S,10R,13S,14S)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ylidene]acetate can be compared with other similar compounds, such as:

  • Ethyl (2E)-2-cyano-2-[(8R,9S,10R,13S,14S)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ylidene]propanoate
  • Ethyl (2E)-2-cyano-2-[(8R,9S,10R,13S,14S)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ylidene]butanoate

These compounds share a similar core structure but differ in the length and nature of the ester side chain. The unique properties of this compound arise from its specific functional groups and stereochemistry, which influence its reactivity and biological activity.

Properties

Molecular Formula

C24H31NO3

Molecular Weight

381.5 g/mol

IUPAC Name

ethyl (2E)-2-cyano-2-[(8R,9S,10R,13S,14S)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ylidene]acetate

InChI

InChI=1S/C24H31NO3/c1-4-28-22(27)18(14-25)20-8-7-19-17-6-5-15-13-16(26)9-11-23(15,2)21(17)10-12-24(19,20)3/h13,17,19,21H,4-12H2,1-3H3/b20-18+/t17-,19-,21-,23-,24-/m0/s1

InChI Key

ABBSCUUCHMYNOQ-FSRJHIKZSA-N

Isomeric SMILES

CCOC(=O)/C(=C/1\CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)/C#N

Canonical SMILES

CCOC(=O)C(=C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C#N

Origin of Product

United States

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